An In-Depth Technical Guide to the Predicted Biological Activity of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
An In-Depth Technical Guide to the Predicted Biological Activity of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing upon the known pharmacological profiles of structurally related compounds. We predict that this compound is likely to exhibit activity as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor, particularly targeting carbonic anhydrases. This guide details the chemical and physical properties of the molecule, proposes a viable synthetic route, and outlines detailed experimental protocols to validate these predictions. The insights presented herein are intended to serve as a foundational resource to catalyze further investigation and guide the strategic development of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide as a potential therapeutic agent.
Introduction: The Rationale for Investigation
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aniline and sulfonyl moieties. The subject of this guide, N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide, is a novel compound that strategically combines key pharmacophoric elements: a brominated pyridine ring and a fluorinated benzenesulfonamide core.
While no direct biological data for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide has been reported in the public domain, its structural components suggest a high probability of interesting and therapeutically relevant biological activity. The 5-bromopyridine moiety is found in various biologically active molecules and can influence receptor binding and metabolic stability.[3][4] Similarly, the 4-fluorobenzenesulfonamide scaffold is a common feature in a range of enzyme inhibitors and other bioactive compounds.[5][]
This guide, therefore, presents a predictive analysis of the biological potential of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide. By dissecting its structure and comparing it to known bioactive molecules, we will build a compelling case for its further investigation and provide a detailed roadmap for its experimental validation.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The predicted properties of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide are summarized in the table below.
| Property | Predicted Value | Source |
| Molecular Formula | C11H8BrFN2O2S | PubChem |
| Molecular Weight | 331.16 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Proposed Synthesis Workflow
The synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide can be readily achieved through a standard nucleophilic substitution reaction between 5-amino-3-bromopyridine and 4-fluorobenzenesulfonyl chloride. This is a well-established method for the formation of sulfonamides.
Caption: Proposed synthetic workflow for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide.
Predicted Biological Activities and Mechanisms of Action
Based on a comprehensive analysis of structurally related compounds, we predict that N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is likely to exhibit a range of biological activities, primarily as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor.
Anticancer Activity
Rationale: The benzenesulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9] The presence of a halogenated pyridine ring, in this case, 5-bromopyridine, can enhance the anticancer activity of a molecule.[4] For instance, certain brominated indole derivatives have shown significant cytotoxicity against murine leukemia cell lines. Furthermore, pyridine-based compounds have been investigated as inhibitors of kinases, such as PIM-1, which are implicated in cancer progression.[10]
Predicted Mechanism of Action: The anticancer activity of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide could be multifactorial.
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Carbonic Anhydrase Inhibition: A primary and well-documented mechanism for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and proliferation.[2][11][12][13] The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of these enzymes.
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Kinase Inhibition: The pyridine moiety suggests a potential for kinase inhibition. Many kinase inhibitors incorporate a pyridine ring that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[10] PIM-1 kinase is a plausible target, given that some pyridine-containing compounds are potent inhibitors.[10]
Caption: Predicted anticancer mechanisms of action.
Antimicrobial Activity
Rationale: Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[14][15] The benzenesulfonamide core is a key structural feature in many of these drugs. The incorporation of a pyridine ring can also contribute to antimicrobial activity.
Predicted Mechanism of Action: The primary antimicrobial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, leading to the depletion of folic acid and subsequent bacteriostasis.
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